Abametapir

Description

Structure

3D Structure

Properties

IUPAC Name |

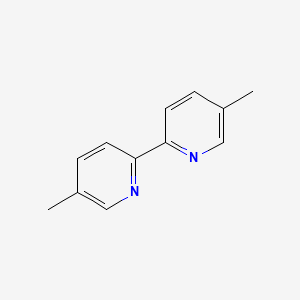

5-methyl-2-(5-methylpyridin-2-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2/c1-9-3-5-11(13-7-9)12-6-4-10(2)8-14-12/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTRATZCAGVBFIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1)C2=NC=C(C=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00170095 | |

| Record name | HA-44 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00170095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1762-34-1 | |

| Record name | 5,5′-Dimethyl-2,2′-bipyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1762-34-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Abametapir [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001762341 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Abametapir | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11932 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | HA-44 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00170095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ABAMETAPIR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6UO390AMFB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Abametapir as a Zinc Chelating Agent in Biological Systems: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Abametapir is a novel, topical pediculicidal agent approved for the treatment of head lice (Pediculus humanus capitis) infestation. Its mechanism of action is fundamentally linked to its role as a metal chelating agent, with a particular significance in sequestering zinc ions within the biological systems of lice. This technical guide provides an in-depth analysis of abametapir's function as a zinc chelator, summarizing available quantitative data, outlining relevant experimental protocols, and visualizing its mechanism of action. The primary focus is on its activity in invertebrates, as current research has concentrated on its pediculicidal properties.

Core Mechanism of Action: Zinc Chelation and Metalloproteinase Inhibition

Abametapir's efficacy as a pediculicide stems from its ability to chelate divalent metal cations, including zinc (Zn²⁺), copper (Cu²⁺), and iron (Fe²⁺)[1]. This chelation is critical to its biological activity, as it leads to the inhibition of essential metalloproteinases in lice[2][3][4]. Metalloproteinases are a class of enzymes that require a metal ion, often zinc, as a cofactor for their catalytic activity. In lice, these enzymes are vital for several physiological processes, including egg development, hatching, and survival of all life stages[2][3][4][5].

By binding to and sequestering zinc, abametapir effectively inactivates these crucial enzymes, leading to a disruption of the louse life cycle. This dual action of being both ovicidal (killing eggs) and pediculicidal (killing live lice) makes it a highly effective single-application treatment[1][3][6].

Quantitative Data

In Vitro Ovicidal Efficacy

In vitro studies have demonstrated the potent ovicidal activity of abametapir, which is attributed to its metalloproteinase inhibition.

| Concentration of Abametapir | Ovicidal Activity (Egg Hatch Inhibition) | Reference |

| 0.74% | 100% | [1][7] |

| 0.55% | 100% | [1][7] |

| 0.37% | 100% | [1][7] |

| 0.18% | 100% | [1][7] |

Clinical Efficacy of Abametapir Lotion (0.74%)

Phase II and Phase III clinical trials have provided robust data on the efficacy of a single 10-minute application of abametapir lotion.

| Study Phase | Treatment Group | Success Rate (Louse-Free) | p-value | Reference |

| Phase II | Abametapir (0.74%) | 100% of treated eggs did not hatch | < 0.0001 | [1][3][6] |

| Vehicle | 64% of treated eggs did not hatch | [1][3][6] | ||

| Phase III (Study 1) | Abametapir (0.74%) | 81.1% | 0.001 | [1][3][6] |

| Vehicle | 50.9% | [1][3][6] | ||

| Phase III (Study 2) | Abametapir (0.74%) | 81.8% | < 0.001 | [1][3][6] |

Pharmacokinetic Properties

Pharmacokinetic studies provide some insight into the behavior of abametapir following topical application.

| Parameter | Value | Reference |

| Plasma Protein Binding | 91.3% - 92.3% | [2][8] |

| Metabolism | Primarily by CYP1A2 to abametapir hydroxyl and then to abametapir carboxyl | [2][8][9] |

Experimental Protocols

Detailed experimental protocols specifically for quantifying abametapir's zinc chelation are not published. However, based on standard methodologies for evaluating zinc chelators and metalloproteinase inhibitors, the following protocols can be proposed.

Protocol for Determining Zinc Chelation using a Spectrophotometric Assay

This protocol describes a competitive binding assay to determine the zinc chelation ability of abametapir using a chromogenic indicator.

Objective: To quantify the ability of abametapir to chelate zinc ions in solution.

Principle: A zinc-sensitive dye, such as Zincon or a similar chromophore, will be used. In the presence of zinc, the dye forms a colored complex with a specific absorbance maximum. Abametapir, as a chelator, will compete with the dye for zinc ions, leading to a decrease in the absorbance of the zinc-dye complex. This change in absorbance is proportional to the amount of zinc chelated by abametapir.

Materials:

-

Abametapir

-

Zinc chloride (ZnCl₂) standard solution

-

Zincon sodium salt

-

Tris-HCl buffer (pH 7.4)

-

Spectrophotometer

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of abametapir in a suitable solvent (e.g., DMSO).

-

Prepare a stock solution of ZnCl₂ in deionized water.

-

Prepare a stock solution of Zincon in a slightly basic aqueous solution.

-

Prepare Tris-HCl buffer (50 mM, pH 7.4).

-

-

Assay:

-

In a 96-well plate or cuvettes, add a fixed concentration of Zincon and ZnCl₂ to the Tris-HCl buffer.

-

Add varying concentrations of abametapir to the wells/cuvettes.

-

Include control wells with no abametapir (maximum absorbance) and no zinc (baseline absorbance).

-

Incubate the plate at a controlled temperature for a sufficient time to reach equilibrium.

-

Measure the absorbance at the wavelength of maximum absorbance for the Zn-Zincon complex.

-

-

Data Analysis:

-

Calculate the percentage of zinc chelation for each concentration of abametapir.

-

Plot the percentage of chelation against the concentration of abametapir to determine the IC₅₀ value (the concentration of abametapir required to chelate 50% of the zinc).

-

Protocol for Metalloproteinase Inhibition Assay

This protocol outlines a method to assess the inhibitory effect of abametapir on a representative zinc-dependent metalloproteinase.

Objective: To determine the inhibitory potency of abametapir against a specific metalloproteinase.

Principle: A fluorogenic metalloproteinase substrate is used. Upon cleavage by the active enzyme, a fluorophore is released, resulting in an increase in fluorescence. Abametapir, by chelating the essential zinc cofactor, will inhibit the enzyme's activity, leading to a reduction in the rate of fluorescence increase.

Materials:

-

Abametapir

-

Recombinant metalloproteinase (e.g., a louse-derived or a commercially available mammalian MMP)

-

Fluorogenic MMP substrate

-

Assay buffer (e.g., Tris-HCl with CaCl₂)

-

Fluorescence plate reader

Procedure:

-

Enzyme and Inhibitor Preparation:

-

Prepare a stock solution of the metalloproteinase in the assay buffer.

-

Prepare a serial dilution of abametapir in the assay buffer.

-

-

Assay:

-

In a 96-well plate, add the metalloproteinase solution.

-

Add the different concentrations of abametapir to the wells.

-

Include control wells with the enzyme but no inhibitor (maximum activity) and wells with no enzyme (background fluorescence).

-

Pre-incubate the enzyme with the inhibitor for a defined period to allow for binding.

-

Initiate the reaction by adding the fluorogenic substrate to all wells.

-

Monitor the increase in fluorescence over time using a fluorescence plate reader.

-

-

Data Analysis:

-

Calculate the initial reaction rates (slope of the fluorescence vs. time curve) for each inhibitor concentration.

-

Plot the percentage of inhibition against the logarithm of the abametapir concentration.

-

Determine the IC₅₀ value from the resulting dose-response curve.

-

Visualizations

Signaling Pathway of Abametapir's Action in Lice

Caption: Mechanism of abametapir action in lice.

Experimental Workflow for Zinc Chelation Assay

Caption: Workflow for zinc chelation assay.

Logical Relationship of Metalloproteinase Inhibition

References

- 1. researchgate.net [researchgate.net]

- 2. Abametapir: A New Solution to an Age Old Problem - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijarsct.co.in [ijarsct.co.in]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. Effect of a New Head Lice Treatment, Abametapir Lotion, 0.74%, on Louse Eggs: A Randomized, Double-Blind Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]

- 7. researchgate.net [researchgate.net]

- 8. go.drugbank.com [go.drugbank.com]

- 9. 5,5'-Dimethyl-2,2'-bipyridyl | C12H12N2 | CID 15664 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Role of Bipyridine Derivatives in Enzyme Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bipyridine derivatives represent a versatile class of heterocyclic organic compounds that have garnered significant attention in medicinal chemistry and drug discovery due to their diverse biological activities. Their unique ability to chelate metal ions, participate in hydrogen bonding, and engage in various non-covalent interactions makes them privileged scaffolds for the design of potent and selective enzyme inhibitors. This technical guide provides an in-depth exploration of the role of bipyridine derivatives in the inhibition of four key enzymes: Urease, Tyrosinase, Acetylcholinesterase, and Carbonic Anhydrase. We will delve into their mechanisms of action, present quantitative inhibition data, detail experimental protocols for their evaluation, and visualize the intricate signaling pathways and experimental workflows involved.

Bipyridine Derivatives as Urease Inhibitors

Urease, a nickel-containing metalloenzyme, catalyzes the hydrolysis of urea to ammonia and carbon dioxide. In pathogenic bacteria such as Helicobacter pylori, urease activity is a critical virulence factor, allowing the bacteria to survive in the acidic environment of the stomach and contributing to the pathogenesis of gastritis, peptic ulcers, and gastric cancer.[1][2] Inhibition of urease is therefore a key therapeutic strategy to combat H. pylori infections.

Mechanism of Action

Bipyridine derivatives primarily inhibit urease through their ability to chelate the nickel ions in the enzyme's active site. The nitrogen atoms of the bipyridine scaffold coordinate with the Ni(II) ions, disrupting the catalytic machinery and rendering the enzyme inactive. Structure-activity relationship (SAR) studies have shown that the inhibitory potency can be modulated by the nature and position of substituents on the bipyridine ring, which can influence the compound's electronic properties, steric hindrance, and ability to form additional interactions within the active site.

Quantitative Inhibition Data

The following table summarizes the urease inhibitory activity of various bipyridine derivatives, reported as IC50 values.

| Compound ID | Bipyridine Derivative Structure/Name | Urease Source | IC50 (µM) | Reference |

| BD-U1 | Pyridine carboxamide derivative (Rx-6) | Jack Bean | 1.07 ± 0.043 | |

| BD-U2 | Pyridine carboxamide derivative (Rx-7) | Jack Bean | 2.18 ± 0.058 | |

| BD-U3 | Bipyridine Schiff base derivative | Jack Bean | 22.21 ± 0.42 | [3] |

| BD-U4 | Bipyridine Schiff base derivative | Jack Bean | 26.11 ± 0.22 | [3] |

| Standard | Thiourea | Jack Bean | 21.15 ± 0.32 | [3] |

Experimental Protocol: Urease Inhibition Assay (Spectrophotometric)

This protocol is based on the Berthelot method, which quantifies ammonia production.[4]

Materials:

-

Urease from Jack Bean

-

Urea solution (100 mM)

-

Phosphate buffer (0.1 M, pH 7.4)

-

Phenol reagent (Phenol and sodium nitroprusside)

-

Alkali reagent (Sodium hydroxide and sodium hypochlorite)

-

Bipyridine derivative inhibitor solutions (in DMSO)

-

Thiourea (standard inhibitor)

-

96-well microplate

-

Microplate reader

Procedure:

-

In a 96-well plate, add 25 µL of the bipyridine derivative solution at various concentrations.

-

Add 25 µL of urease enzyme solution (prepared in phosphate buffer) to each well.

-

Incubate the plate at 37°C for 30 minutes.

-

Initiate the enzymatic reaction by adding 50 µL of urea solution to each well.

-

Incubate the plate at 37°C for 15 minutes.

-

Stop the reaction and develop the color by adding 50 µL of phenol reagent followed by 50 µL of alkali reagent to each well.

-

Incubate the plate at room temperature for 20 minutes.

-

Measure the absorbance at 630 nm using a microplate reader.

-

Calculate the percentage of inhibition using the formula: % Inhibition = [(Absorbance of control - Absorbance of test) / Absorbance of control] x 100

-

Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

Urease Inhibition Assay Workflow

Signaling Pathway in H. pylori Pathogenesis

Urease activity is central to the survival and virulence of H. pylori. The ammonia produced neutralizes gastric acid, creating a more hospitable microenvironment for the bacterium. This allows for colonization and persistent infection, leading to chronic inflammation and tissue damage. Urease itself can also act as a virulence factor by inducing inflammatory responses in gastric epithelial cells.

Role of Urease in H. pylori Pathogenesis

Bipyridine Derivatives as Tyrosinase Inhibitors

Tyrosinase is a copper-containing enzyme that plays a crucial role in melanin biosynthesis (melanogenesis). It catalyzes the initial and rate-limiting steps: the hydroxylation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone. Overactivity of tyrosinase can lead to hyperpigmentation disorders such as melasma and age spots. Therefore, tyrosinase inhibitors are of great interest in the cosmetic and pharmaceutical industries.

Mechanism of Action

Similar to their action on urease, bipyridine derivatives can inhibit tyrosinase by chelating the copper ions in the active site. The bidentate nature of the bipyridine scaffold allows for effective coordination with the two copper ions, disrupting the catalytic cycle. The inhibitory mechanism can be competitive, non-competitive, or mixed-type, depending on the specific structure of the bipyridine derivative and its interactions with the enzyme.

Quantitative Inhibition Data

The following table presents the tyrosinase inhibitory activity of selected bipyridine derivatives.

| Compound ID | Bipyridine Derivative Structure/Name | Tyrosinase Source | IC50 (µM) | Reference |

| BD-T1 | Bipiperidine derivative with 4'-methylbenzyl substitution | Mushroom | 1.72 | [5] |

| BD-T2 | 7,3',4'-trihydroxyisoflavone (contains a pyridine-like ring) | Mushroom | 5.23 ± 0.6 | [6] |

| BD-T3 | 7,8,4'-trihydroxyisoflavone (contains a pyridine-like ring) | Mushroom | 11.21 ± 0.8 | [6] |

| Standard | Kojic Acid | Mushroom | Varies (typically 10-20) | [6] |

Experimental Protocol: Tyrosinase Inhibition Assay (Spectrophotometric)

This protocol measures the formation of dopachrome from the oxidation of L-DOPA.[7][8]

Materials:

-

Mushroom Tyrosinase

-

L-DOPA solution (2 mM)

-

Phosphate buffer (0.1 M, pH 6.8)

-

Bipyridine derivative inhibitor solutions (in DMSO)

-

Kojic acid (standard inhibitor)

-

96-well microplate

-

Microplate reader

Procedure:

-

In a 96-well plate, add 40 µL of the bipyridine derivative solution at various concentrations.

-

Add 80 µL of phosphate buffer to each well.

-

Add 40 µL of tyrosinase enzyme solution (prepared in phosphate buffer) to each well.

-

Pre-incubate the plate at 25°C for 10 minutes.

-

Initiate the reaction by adding 40 µL of L-DOPA solution to each well.

-

Immediately measure the absorbance at 475 nm in kinetic mode for 10-20 minutes at 30-second intervals.

-

Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time curve.

-

Calculate the percentage of inhibition using the formula: % Inhibition = [(V₀ of control - V₀ of test) / V₀ of control] x 100

-

Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

Tyrosinase Inhibition Assay Workflow

Melanogenesis Signaling Pathway

Tyrosinase is a key enzyme in the melanogenesis pathway, which is regulated by various signaling cascades. Hormonal stimulation (e.g., by α-melanocyte-stimulating hormone, α-MSH) or UV radiation can trigger these pathways, leading to the activation and increased expression of tyrosinase and other melanogenic enzymes.[9][10]

Simplified Melanogenesis Signaling Pathway

Bipyridine Derivatives as Acetylcholinesterase Inhibitors

Acetylcholinesterase (AChE) is a crucial enzyme in the nervous system that hydrolyzes the neurotransmitter acetylcholine, terminating the nerve impulse at cholinergic synapses.[11] In Alzheimer's disease, there is a significant loss of cholinergic neurons, leading to a decline in acetylcholine levels and cognitive impairment. AChE inhibitors are a primary therapeutic strategy for Alzheimer's, as they increase the concentration and duration of action of acetylcholine in the synaptic cleft.[12]

Mechanism of Action

Bipyridine derivatives can inhibit AChE through various mechanisms. Some derivatives can interact with the catalytic active site (CAS) of the enzyme, while others can bind to the peripheral anionic site (PAS). Dual-binding inhibitors that interact with both sites are of particular interest. The chelation of metal ions, which can modulate AChE activity and amyloid-beta aggregation, is another potential mechanism for bipyridine-based inhibitors.

Quantitative Inhibition Data

The following table summarizes the acetylcholinesterase inhibitory activity of several bipyridine and related pyridine derivatives.

| Compound ID | Derivative Name/Structure | AChE Source | IC50 (µM) | Reference |

| BD-A1 | Pyridine carbamate derivative 8 | human | 0.153 ± 0.016 | [13] |

| BD-A2 | 3-substituted bispyridinium compound | Electric Eel | Potent (specific value not given) | [14] |

| BD-A3 | Pyridine alkaloid derivative | Electric Eel | 82.00 | [15] |

| BD-A4 | Hydroxypyridine-4-one derivative (VIId) | Not specified | 0.143 | [16] |

| Standard | Donepezil | human | ~0.02 | [17] |

Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is widely used to measure AChE activity.[18][19][20]

Materials:

-

Acetylcholinesterase (from electric eel or human recombinant)

-

Acetylthiocholine iodide (ATCI), the substrate

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), Ellman's reagent

-

Phosphate buffer (0.1 M, pH 8.0)

-

Bipyridine derivative inhibitor solutions (in DMSO)

-

Donepezil or Galantamine (standard inhibitor)

-

96-well microplate

-

Microplate reader

Procedure:

-

In a 96-well plate, add 140 µL of phosphate buffer.

-

Add 20 µL of the bipyridine derivative solution at various concentrations.

-

Add 20 µL of DTNB solution.

-

Add 20 µL of AChE enzyme solution and mix.

-

Pre-incubate the plate at 25°C for 15 minutes.

-

Initiate the reaction by adding 20 µL of ATCI solution.

-

Immediately measure the absorbance at 412 nm in kinetic mode for 5-10 minutes.

-

Calculate the rate of reaction (ΔAbs/min).

-

Calculate the percentage of inhibition using the formula: % Inhibition = [(Rate of control - Rate of test) / Rate of control] x 100

-

Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

AChE Inhibition Assay Workflow (Ellman's Method)

Cholinergic Signaling in Alzheimer's Disease

In a healthy brain, acetylcholine is released into the synaptic cleft, binds to postsynaptic receptors to propagate the nerve signal, and is then rapidly degraded by AChE. In Alzheimer's disease, the degeneration of cholinergic neurons leads to reduced acetylcholine release. AChE inhibitors block the degradation of acetylcholine, thereby increasing its concentration in the synapse and enhancing cholinergic neurotransmission.[7]

Cholinergic Synapse and the Action of AChE Inhibitors

Bipyridine Derivatives as Carbonic Anhydrase Inhibitors

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[18] They are involved in numerous physiological processes, including pH homeostasis, CO2 transport, and electrolyte secretion.[8][21] Inhibition of specific CA isoforms has therapeutic applications in the treatment of glaucoma, epilepsy, and certain types of cancer.

Mechanism of Action

The primary mechanism of action for many CA inhibitors is the coordination of the zinc ion in the active site. While sulfonamides are the most well-known class of CA inhibitors, compounds with metal-chelating properties, such as bipyridine derivatives, can also inhibit these enzymes. The nitrogen atoms of the bipyridine ring can displace the zinc-bound water molecule or coordinate to the zinc ion, preventing the binding and conversion of CO2.

Quantitative Inhibition Data

The following table includes data for pyridine sulfonamides, a class of compounds structurally related to bipyridines, that have shown inhibitory activity against carbonic anhydrase. Direct inhibitory data for a broader range of bipyridine derivatives is an active area of research.

| Compound ID | Derivative Name/Structure | CA Isoform | Ki (nM) | Reference |

| BD-C1 | Pyrazolo[4,3-c]pyridine sulfonamide (1f) | hCA I | 58.8 | [22] |

| BD-C2 | Pyrazolo[4,3-c]pyridine sulfonamide (1k) | hCA II | 5.6 | [22] |

| BD-C3 | 4-substituted Pyridine-3-sulfonamide (12) | hCA II | >10000 | [23] |

| Standard | Acetazolamide (AAZ) | hCA I | 250 | [22] |

| Standard | Acetazolamide (AAZ) | hCA II | 12.1 | [22] |

Experimental Protocol: Carbonic Anhydrase Inhibition Assay (Stopped-Flow)

This method measures the inhibition of the CO2 hydration reaction catalyzed by CA.[24][25]

Materials:

-

Carbonic Anhydrase (e.g., human recombinant isoform)

-

CO2-saturated water

-

Tris buffer (20 mM, pH 8.3)

-

Bipyridine derivative inhibitor solutions (in DMSO)

-

Acetazolamide (standard inhibitor)

-

Stopped-flow spectrophotometer with a pH indicator (e.g., phenol red)

Procedure:

-

Equilibrate two syringes of the stopped-flow apparatus to the desired temperature (e.g., 25°C).

-

Fill one syringe with the Tris buffer containing the CA enzyme and the bipyridine derivative at various concentrations.

-

Fill the second syringe with CO2-saturated water.

-

Rapidly mix the contents of the two syringes.

-

Monitor the change in pH (or absorbance of the pH indicator) over time.

-

The uncatalyzed rate is measured in the absence of the enzyme.

-

The catalyzed rate is measured in the presence of the enzyme but without the inhibitor.

-

The inhibited rates are measured in the presence of the enzyme and varying concentrations of the inhibitor.

-

Calculate the enzyme activity from the initial rates of the pH change.

-

Determine the IC50 or Ki value for the inhibitor.

Carbonic Anhydrase Inhibition Assay Workflow

Physiological Role and Inhibition

Carbonic anhydrases are vital for maintaining pH balance in various tissues. For instance, in the kidney, they are involved in the reabsorption of bicarbonate. Inhibition of renal CAs leads to diuresis. In the eye, CAs are involved in the production of aqueous humor, and their inhibition is a key mechanism for lowering intraocular pressure in glaucoma.

Physiological Role of Carbonic Anhydrase and Inhibition

Conclusion

Bipyridine derivatives have emerged as a highly promising and versatile scaffold for the development of potent and selective enzyme inhibitors. Their ability to chelate metal ions in the active sites of metalloenzymes like urease, tyrosinase, and carbonic anhydrase, as well as their capacity to engage in diverse interactions with enzymes such as acetylcholinesterase, underscores their therapeutic potential. This technical guide has provided a comprehensive overview of the role of bipyridine derivatives in inhibiting these four key enzymes, complete with quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways. Further research into the structure-activity relationships and optimization of bipyridine-based compounds will undoubtedly lead to the discovery of novel and effective therapeutic agents for a wide range of diseases.

References

- 1. Urease - Helicobacter pylori - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Helicobacter pylori - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Kinetics Analysis of Tyrosinase — Adam Cap [adamcap.com]

- 7. Role of Cholinergic Signaling in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Carbonic Anhydrases: Role in pH Control and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Signaling Pathways in Melanogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Cholinergic System in Alzheimer's Disease Research Areas: R&D Systems [rndsystems.com]

- 12. The Cholinergic System, the Adrenergic System and the Neuropathology of Alzheimer’s Disease [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis and anticholinesterase activity of new bispyridinium compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. scribd.com [scribd.com]

- 17. odinity.com [odinity.com]

- 18. Role of Carbonic Anhydrases and Inhibitors in Acid–Base Physiology: Insights from Mathematical Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Acetylcholinesterase promotes the aggregation of amyloid-beta-peptide fragments by forming a complex with the growing fibrils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. benchchem.com [benchchem.com]

- 21. Carbonic anhydrase - Wikipedia [en.wikipedia.org]

- 22. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]

- 23. 3.10. Acetylcholinesterase Inhibition Assay [bio-protocol.org]

- 24. Carbonic Anhydrase - Assay | Worthington Biochemical [worthington-biochem.com]

- 25. Upregulation of Melanogenesis and Tyrosinase Activity: Potential Agents for Vitiligo - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the foundational science of Abametapir's ovicidal effects

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of resistance to conventional pediculicides has underscored the urgent need for novel therapeutic agents with distinct mechanisms of action. Abametapir, a topical treatment for head lice (Pediculus humanus capitis), represents a significant advancement in this area due to its potent ovicidal and pediculicidal effects. This technical guide delves into the foundational science behind abametapir's ability to kill louse eggs, providing a comprehensive overview of its mechanism of action, supporting quantitative data, and detailed experimental protocols.

Core Mechanism of Action: Metalloproteinase Inhibition

Abametapir's primary mechanism of action is the inhibition of metalloproteinases, a class of enzymes crucial for various physiological processes in the head louse, particularly egg development and hatching.[1][2][3][4][5] Metalloproteinases are zinc-dependent endopeptidases that play a vital role in tissue remodeling and degradation of the extracellular matrix.

The ovicidal effect of abametapir is attributed to its ability to chelate essential metal cations, particularly zinc, which are critical cofactors for metalloproteinase activity.[1] By binding to these metal ions, abametapir disrupts the catalytic function of these enzymes, leading to the failure of critical processes required for the louse embryo to emerge from the egg. Research on Pediculus humanus has identified the presence of numerous metalloproteases in egg-shell washings, and the application of metalloproteinase inhibitors, such as 1,10-phenanthroline, has been shown to completely inhibit egg-hatch. This provides strong evidence for the crucial role of these enzymes in the hatching process.

While the specific metalloproteinases targeted by abametapir in head lice have not been fully elucidated in publicly available literature, the broad-spectrum inhibitory action resulting from metal chelation is believed to disrupt a cascade of enzymatic events necessary for the degradation of the egg's operculum, the cap-like structure through which the nymph emerges.

dot

References

- 1. Metalloproteases and egg-hatching in Pediculus humanus, the body (clothes) louse of humans (Phthiraptera: Insecta) | Parasitology | Cambridge Core [cambridge.org]

- 2. researchgate.net [researchgate.net]

- 3. aafp.org [aafp.org]

- 4. Ovicidal Efficacy of Abametapir Against Eggs of Human Head and Body Lice (Anoplura: Pediculidae) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effect of a New Head Lice Treatment, Abametapir Lotion, 0.74%, on Louse Eggs: A Randomized, Double-Blind Study - PMC [pmc.ncbi.nlm.nih.gov]

Abametapir's Impact on Invertebrate Embryogenesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Abametapir is a novel, topical pediculicide that functions as a potent metalloproteinase inhibitor.[1][2] Its efficacy, particularly its ovicidal activity, stems from its ability to disrupt critical developmental processes in invertebrates, most notably in human head and body lice (Pediculus humanus capitis and Pediculus humanus humanus). This technical guide provides an in-depth analysis of the mechanism of action of abametapir on invertebrate embryogenesis, supported by quantitative data, detailed experimental protocols, and visualizations of the key biological pathways and experimental workflows. The primary mechanism involves the chelation of essential metal cofactors for metalloproteinases, enzymes vital for various stages of embryonic development and hatching.[3][4]

Mechanism of Action: Inhibition of Metalloproteinases

Abametapir's primary mode of action is the inhibition of metalloproteinases, a class of enzymes that require a metal ion, typically zinc, for their catalytic activity.[2] Abametapir acts as a chelating agent, binding to and sequestering these metal ions, thereby rendering the metalloproteinases inactive.[3][4]

In the context of invertebrate embryogenesis, metalloproteinases play a crucial role in a variety of processes, including:

-

Tissue Remodeling: Metalloproteinases are essential for the breakdown and remodeling of the extracellular matrix (ECM), a process critical for cell migration, differentiation, and morphogenesis during embryonic development.

-

Egg Hatching: These enzymes are directly involved in the degradation of the eggshell, or chorion, allowing the nymph to hatch.[1][2]

By inhibiting these enzymes, abametapir effectively halts embryonic development at multiple stages and prevents the hatching of viable offspring.[5] Studies on the model organism Drosophila melanogaster have shown that abametapir can arrest development at the blastoderm and germ band stages, as well as just prior to hatching.[5]

Visualizing the Mechanism of Action

The following diagram illustrates the proposed mechanism by which abametapir disrupts invertebrate embryogenesis.

Quantitative Data on Ovicidal Efficacy

The ovicidal activity of abametapir has been quantified in several in vitro and clinical studies. The following tables summarize the key findings.

Table 1: In Vitro Ovicidal Efficacy of Abametapir on Head Lice Eggs

| Concentration (%) | Egg Age (days) | % Egg Hatch |

| 0.74 | 0-8 | 0%[6][7] |

| 0.55 | 0-8 | 0% (except 5.4% for 6-8 day old eggs)[6][7] |

| 0.37 | 0-8 | 0%[6][7] |

| 0.18 | 0-8 | 0%[6][7] |

| 0.09 | 3-5 | 1.4%[7] |

| LC50 | 0-2 | ~0.10% [6] |

| LC50 | 6-8 | ~0.15% [6] |

Table 2: Clinical Trial Efficacy of 0.74% Abametapir Lotion

| Study | Treatment Group | Vehicle Group | P-value |

| Phase 3 (Study 1) | 81.1% louse-free at day 14[3][4][8] | 50.9% louse-free at day 14[3][4][8] | P = 0.001[3][4][8] |

| Phase 3 (Study 2) | 81.8% louse-free at day 14[3][4][8] | 47.2% louse-free at day 14[3][4][8] | P < 0.001[3][4][8] |

| Phase 2 (Ovicidal) | 92.9% absolute reduction in egg hatching[9][10] | 42.3% absolute reduction in egg hatching[9][10] | P < 0.0001[10] |

Experimental Protocols

In Vitro Ovicidal Assay for Louse Eggs

This protocol is adapted from studies evaluating the ovicidal efficacy of abametapir on head and body louse eggs.[10]

Objective: To determine the concentration-dependent ovicidal activity of abametapir on louse eggs of different ages.

Materials:

-

Abametapir solutions of varying concentrations in a suitable solvent (e.g., isopropanol).

-

Viable louse eggs of known ages (e.g., 0-2, 3-5, and 6-8 days old).

-

Incubator maintained at 30-32°C and ~60% relative humidity.

-

Microscope for observing egg hatching.

-

Control solutions (vehicle and negative control).

Procedure:

-

Egg Collection: Collect viable louse eggs of specific age ranges.

-

Treatment Application: Expose the eggs to the different concentrations of abametapir solution and control solutions for a defined period (e.g., 10 minutes).

-

Incubation: After treatment, rinse the eggs and place them in a controlled incubator.

-

Observation: Monitor the eggs daily for a period sufficient for all viable control eggs to hatch (typically 10-14 days).

-

Data Analysis: Record the number of hatched and unhatched eggs for each treatment group. Calculate the percentage of egg hatch and determine the LC50 value.

Protocol for Studying Abametapir's Effect on Drosophila melanogaster Embryogenesis

This hypothetical protocol is based on established methods for developmental toxicity testing in Drosophila.[11][12][13][14][15]

Objective: To observe the morphological and developmental effects of abametapir on Drosophila melanogaster embryos at different stages.

Materials:

-

Wild-type Drosophila melanogaster stock.

-

Abametapir solutions at various concentrations.

-

Embryo collection cages and agar plates.

-

Microscope with imaging capabilities.

-

Dechorionation solution (e.g., 50% bleach).

-

Microinjection setup (optional, for precise dose delivery).

Procedure:

-

Embryo Collection: Collect embryos from a healthy, well-fed fly population over a short time frame (e.g., 1-2 hours) to ensure developmental synchrony.

-

Dechorionation: Gently remove the chorion of the embryos using a bleach solution to allow for chemical exposure.

-

Abametapir Exposure: Treat the dechorionated embryos with different concentrations of abametapir. This can be done by immersion or microinjection.

-

Incubation and Staging: Incubate the treated embryos under standard conditions (e.g., 25°C). At specific time points corresponding to key developmental stages (e.g., blastoderm formation, gastrulation, germ-band elongation), fix a subset of embryos.

-

Microscopic Analysis: Mount the fixed embryos and examine them under a microscope. Document any morphological abnormalities, developmental delays, or arrests compared to control embryos.

-

Hatching Rate Assessment: Allow a portion of the treated embryos to develop fully and record the hatching rate to assess overall viability.

References

- 1. Abametapir: A New Solution to an Age Old Problem - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Abametapir: A New Solution to an Age Old Problem - PMC [pmc.ncbi.nlm.nih.gov]

- 3. institutionalrepository.aah.org [institutionalrepository.aah.org]

- 4. ijarsct.co.in [ijarsct.co.in]

- 5. researchgate.net [researchgate.net]

- 6. Ovicidal Efficacy of Abametapir Against Eggs of Human Head and Body Lice (Anoplura: Pediculidae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. ijrpr.com [ijrpr.com]

- 9. Abametapir 0.74% (Xeglyze) for the Treatment of Head Lice | AAFP [aafp.org]

- 10. Effect of a New Head Lice Treatment, Abametapir Lotion, 0.74%, on Louse Eggs: A Randomized, Double-Blind Study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Developmental Toxicity Assays Using the Drosophila Model - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Drosophila melanogaster - an embryonic model for studying behavioral and biochemical effects of manganese exposure - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Experimental Protocol for Using Drosophila As an Invertebrate Model System for Toxicity Testing in the Laboratory - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

The Genesis and Advancement of Abametapir: A Metalloproteinase Inhibitor for Pediculosis

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Abametapir, marketed under the brand name Xeglyze, is a topical pediculicidal agent approved by the U.S. Food and Drug Administration (FDA) in July 2020 for the treatment of head lice infestation (Pediculus humanus capitis) in patients six months of age and older.[1][2][3] What sets Abametapir apart in the landscape of pediculicides is its novel mechanism of action: the inhibition of metalloproteinases. These enzymes are critical for the development and survival of lice, particularly for the hatching of their eggs (ova).[2][3] This technical guide provides a comprehensive overview of the discovery and development history of Abametapir, focusing on its role as a metalloproteinase inhibitor, and presents key data and experimental methodologies for the scientific community.

Discovery and Rationale for Development

The journey of Abametapir from a scientific observation to an approved therapeutic began with the foundational research of Professor Vern Bowell at the University of Melbourne.[2][4][5] Faced with growing resistance to existing pediculicides, the search for novel ovicidal agents was a significant unmet need in the early 2000s.[2] Professor Bowles's investigation into the biology of louse eggs led to the crucial discovery that metalloproteinases play a vital role in the egg-hatching process.[2][4][5]

Subsequent research demonstrated that inhibiting these enzymes with commercially available metalloproteinase inhibitors could effectively prevent louse eggs from hatching, thereby disrupting the parasite's life cycle.[5] This pivotal finding laid the groundwork for the development of a targeted metalloproteinase inhibitor for the treatment of head lice. Further research identified 5,5'-dimethyl-2,2'-bipyridine, now known as Abametapir, as a potent and safe candidate for this purpose.[5] The development was carried forward by Hatchtech Pty Ltd., a company founded by Professor Bowles.[4][5]

Mechanism of Action

Abametapir functions as a metalloproteinase inhibitor by chelating essential metal ions, such as zinc, copper, and iron, which are necessary cofactors for the catalytic activity of these enzymes.[6] By binding to and sequestering these metal ions, Abametapir effectively inactivates the metalloproteinases that are crucial for various physiological processes in lice, including egg development, hatching, and the survival of nymphs and adult lice.[2][6][7] This broad-spectrum inhibition of metalloproteinase activity at multiple stages of the louse life cycle contributes to its high efficacy as a single-application treatment.[2]

Quantitative Data Summary

The development of Abametapir was supported by extensive in vitro and clinical studies that demonstrated its potent ovicidal and pediculicidal activity. The following tables summarize the key quantitative findings from these studies.

In Vitro Ovicidal Efficacy of Abametapir

| Concentration (%) | Age of Head Louse Eggs (days) | Egg Hatch Inhibition (%) | Reference |

| 0.74 | 0-8 | 100 | [1] |

| 0.55 | 0-8 | 100 (except for 6-8 day old eggs, which had ~94.6% inhibition) | [1] |

| 0.37 | 0-8 | Not specified, but part of a concentration-dependent response | [1] |

| 0.18 | 0-8 | Not specified, but part of a concentration-dependent response | [1] |

| Formulation | Concentration (%) | Age of Head Louse Eggs (days) | Egg Hatch Inhibition (%) | Reference |

| Xeglyze™ Lotion | 0.74 | 0-8 | 100 | [1] |

| Xeglyze™ Lotion | 0.55 | 0-8 | 100 | [1] |

| Xeglyze™ Lotion | 0.37 | 0-8 | 100 | [1] |

| Xeglyze™ Lotion | 0.18 | 0-8 | 100 | [1] |

| Parameter | 0-2 Day Old Eggs | 6-8 Day Old Eggs | Reference |

| LC50 | ~0.10% | ~0.15% | [1][8] |

Clinical Trial Efficacy of Abametapir Lotion (0.74%)

| Study Phase | Endpoint | Abametapir Group | Vehicle Group | P-value | Reference |

| Phase II | Inhibition of Egg Hatching | 100% | 64% | < 0.0001 | [6][9][10] |

| Phase III (Study 1) | Louse-free at Day 14 | 81.1% | 50.9% | 0.001 | [6] |

| Phase III (Study 2) | Louse-free at Day 14 | 81.8% | 47.2% | < 0.001 | [6] |

Pharmacokinetic Properties of Abametapir

| Parameter | Value | Reference |

| Plasma Protein Binding | 91.3% - 92.3% | [7] |

| Metabolism | Primarily via CYP1A2 to Abametapir hydroxyl and then to Abametapir carboxyl | [2][7] |

| Half-life (Abametapir) | 21 hours | [3] |

| Half-life (Abametapir carboxyl) | 71 ± 40 hours | [7] |

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of scientific findings. The following sections describe the methodologies used in key studies during the development of Abametapir.

In Vitro Ovicidal Bioassay

This protocol is based on the methods described in the study by Bowles et al. (2017).[1]

Objective: To determine the ovicidal efficacy of Abametapir against head lice eggs of different ages.

Materials:

-

In vitro reared human head lice (Pediculus humanus capitis)

-

Hair tufts (approximately 300 strands, 4 cm in length)

-

Rearing units for lice

-

Abametapir solutions in isopropanol at various concentrations (e.g., 0.18%, 0.37%, 0.55%, 0.74%)

-

Xeglyze™ lotion (0.74% Abametapir) and its serial dilutions

-

Control solutions: isopropanol and distilled, deionized water

-

Petri dishes

-

Incubator (31°C and 70-80% relative humidity)

-

Stereomicroscope

Procedure:

-

Adult male and female lice are placed in rearing units with hair tufts for a 48-hour period to allow for egg-laying.

-

The hair tufts with attached eggs are collected. The day of collection is designated as Day 0.

-

Eggs are aged to obtain cohorts of 0-2, 3-5, and 6-8 days old.

-

The hair tufts with eggs are immersed in 0.5 mL of the test (Abametapir solutions or lotion) or control solutions for 30 seconds with swirling to ensure complete coverage.

-

The treated hair tufts are then placed in a Petri dish and incubated for 10 minutes at 31°C and 70-80% relative humidity.

-

After the 10-minute exposure, the hair tufts are removed and placed in a clean Petri dish.

-

The Petri dishes are incubated at 31°C and 70-80% relative humidity for a period sufficient for hatching to occur (typically up to 14 days).

-

The number of hatched nymphs and unhatched eggs is counted daily using a stereomicroscope.

-

The percentage of egg hatch inhibition is calculated for each treatment group compared to the control groups.

Phase III Clinical Trial Protocol (Summary)

This is a summary of the protocol for the two identical, randomized, double-blind, vehicle-controlled Phase III clinical trials.[11][12]

Objective: To evaluate the efficacy and safety of a single application of Abametapir lotion (0.74%) for the treatment of head lice infestation.

Study Design:

-

Randomized, double-blind, multicenter, vehicle-controlled, parallel-group studies.

-

Participants: Individuals aged 6 months and older with active head lice infestation (presence of at least one live louse).

Procedure:

-

Eligible participants are randomized to receive either Abametapir lotion (0.74%) or a vehicle lotion.

-

The assigned lotion is applied to dry hair and scalp in a sufficient amount to ensure complete coverage.

-

The lotion is left on for 10 minutes and then rinsed off with warm water.

-

No nit combing is performed as part of the treatment protocol.

-

Participants are evaluated for the presence of live lice at follow-up visits on Day 1, Day 7, and Day 14.

-

The primary efficacy endpoint is the proportion of participants who are free of live lice at all follow-up visits through Day 14.

-

Safety and tolerability are assessed throughout the study by monitoring for adverse events.

Visualizations

The following diagrams illustrate key aspects of the discovery, development, and experimental workflow of Abametapir.

Conclusion

The discovery and development of Abametapir represent a significant advancement in the treatment of head lice, driven by a fundamental understanding of louse biology. By targeting metalloproteinases, Abametapir offers a novel mechanism of action that is highly effective against both adult lice and, crucially, their eggs. The robust in vitro and clinical data underscore its efficacy and support its use as a single-application therapy. This technical guide provides a consolidated resource for researchers and drug development professionals, detailing the scientific journey of Abametapir from a foundational discovery to a clinically approved therapeutic. While specific data on the direct inhibition of louse metalloproteinases (e.g., IC50, Ki values) and the precise identity of these enzymes remain proprietary, the available information clearly establishes the critical role of metalloproteinase inhibition in the efficacy of Abametapir.

References

- 1. Ovicidal Efficacy of Abametapir Against Eggs of Human Head and Body Lice (Anoplura: Pediculidae) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Abametapir: A New Solution to an Age Old Problem - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Abametapir - Wikipedia [en.wikipedia.org]

- 4. Abametapir Kills Lice and Eggs in Phase 3 Trials [medscape.com]

- 5. Developing an effective head lice treatment for humans [research.unimelb.edu.au]

- 6. ijarsct.co.in [ijarsct.co.in]

- 7. drugs.com [drugs.com]

- 8. researchgate.net [researchgate.net]

- 9. Effect of a New Head Lice Treatment, Abametapir Lotion, 0.74%, on Louse Eggs: A Randomized, Double-Blind Study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Clinical studies evaluating abametapir lotion, 0.74%, for the treatment of head louse infestation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ijrpr.com [ijrpr.com]

Abametapir's Interaction with Metal-Dependent Enzymes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Abametapir, a novel metalloproteinase inhibitor, has demonstrated significant efficacy as a topical pediculicide. Its mechanism of action is centered on the chelation of divalent metal cations, which are essential cofactors for a variety of enzymes, including metalloproteinases critical for the life cycle of head lice (Pediculus humanus capitis). This technical guide provides an in-depth analysis of abametapir's interaction with metal-dependent enzymes, consolidating available data on its inhibitory activities. The document details its primary mechanism against louse metalloproteinases and its secondary effects on human cytochrome P450 (CYP) enzymes. Experimental protocols for assessing these interactions are provided, alongside visualizations of the key pathways and experimental workflows to support further research and development in this area.

Introduction

Abametapir (5,5'-dimethyl-2,2'-bipyridine) is a first-in-class topical drug approved for the treatment of head lice infestation.[1][2][3] Its clinical success is attributed to its potent ovicidal and pediculicidal activity, which stems from a unique mechanism of action: the inhibition of metalloproteinases.[1][4][5] These enzymes are fundamental to various biological processes in lice, including egg development and hatching.[4][5] By interfering with these critical enzymes, abametapir disrupts the louse life cycle at multiple stages.[6]

Furthermore, abametapir's primary metabolite, abametapir carboxyl, has been shown to inhibit certain human cytochrome P450 enzymes in vitro.[1][6] This off-target activity is an important consideration in the clinical application of abametapir and warrants a thorough understanding of its interaction with these heme-containing metalloenzymes.

This guide aims to provide a comprehensive technical overview of abametapir's interactions with metal-dependent enzymes, targeting an audience of researchers, scientists, and drug development professionals. We will present the available quantitative data, detail relevant experimental methodologies, and provide visual representations of the underlying biochemical processes.

Mechanism of Action: Metalloproteinase Inhibition via Metal Chelation

The core of abametapir's efficacy lies in its ability to function as a metal-chelating agent.[7] Metalloproteinases are a broad class of enzymes that require a metal ion, typically zinc, as a cofactor for their catalytic activity. Abametapir's bipyridine structure enables it to bind to and sequester these metal ions, thereby inactivating the enzyme.[1]

In head lice, metalloproteinases are crucial for the integrity and development of the egg, as well as for the hatching process.[4][5] By chelating the metal cofactors from these louse metalloproteinases, abametapir effectively halts these essential life cycle stages, leading to its observed ovicidal and pediculicidal effects.[6][7]

Quantitative Data on Enzyme Interactions

While the qualitative mechanism of metalloproteinase inhibition is established, specific quantitative data such as IC50 values or Ki constants for abametapir against specific louse metalloproteinases are not extensively reported in publicly available literature. The primary measure of efficacy has been through ovicidal activity assays.

Ovicidal Efficacy of Abametapir

The following table summarizes the in vitro ovicidal activity of abametapir at various concentrations.

| Concentration (%) | Ovicidal Activity (%) | Age of Eggs | Reference |

| 0.74 | 100 | 0-8 days | [8] |

| 0.55 | 100 | 0-8 days | [8] |

| 0.37 | 100 | 0-8 days | [8] |

| 0.18 | 100 | 0-8 days | [8] |

Inhibition of Human Cytochrome P450 Enzymes

The major metabolite of abametapir, abametapir carboxyl, has been shown to inhibit several human CYP450 enzymes in vitro.[1][6] These enzymes are heme-containing metalloenzymes.

| Enzyme | Inhibition Status | Note | Reference |

| CYP3A4 | Inhibitor | Inhibition by abametapir carboxyl | [1][6] |

| CYP2B6 | Inhibitor | Inhibition by abametapir carboxyl | [1][6] |

| CYP1A2 | Inhibitor | Inhibition by abametapir carboxyl | [1][6] |

Note: Specific IC50 or Ki values for CYP450 inhibition by abametapir carboxyl are not consistently reported in the reviewed literature. The inhibitory potential is noted as a significant consideration for drug-drug interactions.

Experimental Protocols

Detailed experimental protocols for the specific assays used in the development of abametapir are proprietary. However, based on standard methodologies for assessing metalloproteinase and CYP450 inhibition, the following protocols can be considered representative of the techniques employed.

Metalloproteinase Inhibition Assay (Fluorogenic Substrate Method)

This assay is a common method to determine the inhibitory potential of a compound against a specific metalloproteinase.

Objective: To determine the IC50 value of abametapir against a target metalloproteinase.

Materials:

-

Purified louse metalloproteinase (if available) or a representative recombinant metalloproteinase.

-

Fluorogenic metalloproteinase substrate (e.g., a FRET-based peptide).

-

Abametapir stock solution (in an appropriate solvent, e.g., DMSO).

-

Assay buffer (e.g., Tris-HCl with CaCl2 and ZnCl2).

-

96-well black microtiter plates.

-

Fluorescence plate reader.

Procedure:

-

Prepare serial dilutions of abametapir in assay buffer.

-

In a 96-well plate, add the abametapir dilutions. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).

-

Add the purified metalloproteinase to all wells except the negative control.

-

Incubate the plate at a specified temperature (e.g., 37°C) for a pre-determined time to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

-

Monitor the increase in fluorescence over time using a fluorescence plate reader (e.g., excitation at 340 nm and emission at 420 nm for an AMC-based substrate).

-

Calculate the initial reaction velocities (V) for each abametapir concentration.

-

Plot the percentage of inhibition [(V_control - V_inhibitor) / V_control] * 100 against the logarithm of the abametapir concentration.

-

Determine the IC50 value by fitting the data to a dose-response curve.

Cytochrome P450 Inhibition Assay (In Vitro)

This protocol outlines a typical in vitro assay to assess the inhibitory effect of a compound on CYP450 enzymes using human liver microsomes.

Objective: To determine the IC50 of abametapir carboxyl against CYP3A4, CYP2B6, and CYP1A2.

Materials:

-

Human liver microsomes (HLMs).

-

Abametapir carboxyl stock solution.

-

CYP-specific probe substrates (e.g., midazolam for CYP3A4, bupropion for CYP2B6, phenacetin for CYP1A2).

-

NADPH regenerating system.

-

Phosphate buffer (pH 7.4).

-

Acetonitrile with an internal standard for reaction quenching and sample preparation.

-

LC-MS/MS system.

Procedure:

-

Prepare a series of dilutions of abametapir carboxyl in the assay buffer.

-

In a microcentrifuge tube or 96-well plate, combine the HLM, abametapir carboxyl dilution, and the CYP-specific probe substrate.

-

Pre-incubate the mixture at 37°C.

-

Initiate the reaction by adding the NADPH regenerating system.

-

Incubate for a specific time at 37°C.

-

Terminate the reaction by adding cold acetonitrile containing an internal standard.

-

Centrifuge to precipitate proteins.

-

Analyze the supernatant for the formation of the metabolite of the probe substrate using a validated LC-MS/MS method.

-

Calculate the percentage of inhibition for each concentration of abametapir carboxyl relative to a vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Signaling Pathways and Logical Relationships

The primary therapeutic action of abametapir is direct enzyme inhibition rather than modulation of complex signaling pathways. The logical relationship is straightforward: abametapir chelates essential metal cofactors, leading to the inhibition of metalloproteinases, which in turn disrupts critical biological processes in head lice.

References

- 1. Abametapir: A New Solution to an Age Old Problem - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Abametapir: A New Solution to an Age Old Problem - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Clinical studies evaluating abametapir lotion, 0.74%, for the treatment of head louse infestation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cytochrome P450 Inhibition Assay Using Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]

- 5. Effect of a New Head Lice Treatment, Abametapir Lotion, 0.74%, on Louse Eggs: A Randomized, Double-Blind Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. go.drugbank.com [go.drugbank.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Abametapir: A Technical Guide to its Chemical Properties and Research Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Abametapir is a first-in-class metalloproteinase inhibitor approved for the topical treatment of head lice (Pediculus humanus capitis) infestation.[1] Its novel mechanism of action, targeting enzymes crucial for louse egg development and survival, offers a significant advancement in the management of pediculosis, particularly in light of growing resistance to traditional therapies.[2][3] This technical guide provides an in-depth overview of the chemical properties, mechanism of action, pharmacokinetics, and key experimental findings related to Abametapir, intended to support its application in research and drug development.

Chemical and Physical Properties

Abametapir, with the IUPAC name 5,5'-dimethyl-2,2'-bipyridine, is a symmetrical bipyridyl compound.[4] Its chemical structure and key properties are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₂N₂ | [4] |

| Molecular Weight | 184.24 g/mol | [4][5] |

| CAS Number | 1762-34-1 | [4] |

| Appearance | White to off-white solid powder | [6] |

| pKa (Strongest Basic) | 3.8 | [1] |

| Solubility | Soluble in DMSO, not in water. A product data sheet indicates solubility of ≥ 2.5 mg/mL in a 10% DMSO solution. | [7][8] |

Mechanism of Action: Metalloproteinase Inhibition

Abametapir's primary mechanism of action is the inhibition of metalloproteinases, a class of enzymes that require a metal ion for their catalytic activity.[4][9] In head lice, these enzymes are critical for various physiological processes, including egg development and hatching.[2][4][9] By chelating essential metal cofactors, such as zinc, copper, and iron, Abametapir disrupts these vital processes, leading to both ovicidal (egg-killing) and pediculicidal (louse-killing) effects.[10] This dual action is a key advantage, as it allows for a single application to be effective against the entire louse life cycle.[1][3]

Pharmacokinetics

Following topical application, a portion of Abametapir is systemically absorbed. It is extensively metabolized, primarily by the cytochrome P450 enzyme CYP1A2, into hydroxyl and carboxyl derivatives.[1][2][4] The carboxyl metabolite is the predominant form in circulation and has a significantly longer half-life than the parent compound.[1][4]

| Parameter | Abametapir | Abametapir Carboxyl | Reference |

| Plasma Protein Binding | 91.3–92.3% | 96.0–97.5% | [1][2][4] |

| Elimination Half-Life | ~21 hours | ~71 ± 40 hours | [1][2] |

| Metabolism | Primarily by CYP1A2 | - | [1][2][4] |

| Time to Peak (Tmax) | 0.57 to 1.54 hours | - | [2] |

In vitro studies have shown that Abametapir can inhibit CYP enzymes, including CYP3A4, CYP2B6, and CYP1A2, which may lead to drug interactions.[4]

Research Applications and Efficacy

The primary research application and approved indication for Abametapir is the treatment of head lice infestation.[1] Clinical trials have demonstrated its high efficacy as a single-application therapy.

Clinical Trial Efficacy

Two identical Phase III, randomized, double-blind, vehicle-controlled studies evaluated the efficacy of a single 10-minute application of 0.74% Abametapir lotion. The primary endpoint was the proportion of subjects who were lice-free at all follow-up visits through day 14.

| Study | Abametapir Success Rate | Vehicle Success Rate | p-value | Reference |

| Study 1 | 81.1% | 50.9% | 0.001 | [2] |

| Study 2 | 81.8% | 47.2% | < 0.001 | [2] |

Ovicidal Efficacy

In vitro and ex vivo studies have confirmed Abametapir's potent ovicidal activity.

| Study Type | Concentration | Ovicidal Activity | Reference |

| In vitro | 0.74% in isopropanol | 100% inhibition of hatching in all egg stages | [11] |

| In vitro (lotion) | 0.18% - 0.74% | 100% ovicidal activity | [12] |

| Ex vivo | 0.74% lotion | 100% of treated eggs remained unhatched | [10] |

Experimental Protocols

In Vitro Ovicidal Assay

This protocol is based on methodologies described in published studies to assess the ovicidal efficacy of Abametapir.[11]

Objective: To determine the ability of Abametapir to prevent the hatching of head lice eggs in vitro.

Materials:

-

Abametapir solutions of varying concentrations in a suitable solvent (e.g., isopropanol).

-

Solvent-only control.

-

Distilled, deionized water control.

-

Hair tufts (approximately 300 strands, 4 cm in length).

-

Viable head lice eggs of different age groups (e.g., 0-2 days, 3-5 days, 6-8 days old).

-

Incubator maintained at 30°C (±1°C) and ~60% relative humidity.

-

Microscope.

Procedure:

-

Collect head lice eggs laid on hair tufts over a 48-hour period from an in vitro rearing system.

-

Immerse the hair tufts with eggs into the different concentrations of Abametapir solution, the solvent-only control, or the water control for a specified duration (e.g., 10 minutes).

-

After the exposure time, remove the hair tufts and allow them to air dry.

-

Place the treated hair tufts in the incubator.

-

Monitor the eggs daily for 14 days and record the number of hatched eggs.

-

Calculate the percentage of hatched eggs for each treatment group and compare it to the control groups to determine the ovicidal activity.

Ex Vivo Ovicidal Efficacy Study

This protocol is a summary of the methodology used in clinical studies to evaluate the ovicidal effect of Abametapir lotion on eggs treated on the human head.

Objective: To assess the clinical ovicidal activity of Abametapir lotion.

Procedure:

-

Recruit subjects with active head lice infestation.

-

From each subject, collect a sample of hair shafts with viable lice eggs before treatment.

-

Apply the study drug (Abametapir lotion or vehicle) to the dry scalp and hair for 10 minutes.

-

Rinse the hair with warm water and towel dry.

-

Immediately after treatment, collect another sample of hair shafts with viable eggs.

-

Incubate both pre- and post-treatment egg samples at 30°C (±1°C) and ~60% relative humidity for 14 days.

-

Record the hatch rate for both sets of eggs to determine the reduction in egg hatching attributable to the treatment.

Conclusion

Abametapir represents a significant addition to the therapeutic armamentarium for head lice infestation. Its well-defined chemical properties, unique mechanism of action as a metalloproteinase inhibitor, and demonstrated clinical and ovicidal efficacy make it a valuable tool for both clinical practice and further research. This guide provides a foundational understanding of Abametapir for professionals in the field of drug development and parasitology.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. drugs.com [drugs.com]

- 3. 5,5'-Dimethyl-2,2'-bipyridyl | C12H12N2 | CID 15664 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Abametapir - Wikipedia [en.wikipedia.org]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. medkoo.com [medkoo.com]

- 7. Abametapir: A New Solution to an Age Old Problem - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Buy Abametapir | 1762-34-1 | >98% [smolecule.com]

- 9. researchgate.net [researchgate.net]

- 10. Ovicidal Efficacy of Abametapir Against Eggs of Human Head and Body Lice (Anoplura: Pediculidae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Effect of a New Head Lice Treatment, Abametapir Lotion, 0.74%, on Louse Eggs: A Randomized, Double-Blind Study - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ijarsct.co.in [ijarsct.co.in]

Methodological & Application

Application Notes and Protocols: In Vitro Assays for Abametapir's Inhibitory Effects

For Researchers, Scientists, and Drug Development Professionals

Introduction

Abametapir is a topical therapeutic agent approved for the treatment of head lice infestations. Its mechanism of action involves the inhibition of metalloproteinases, which are crucial for the development and survival of lice and their eggs.[1][2][3] Furthermore, the primary metabolite of abametapir, abametapir carboxyl, has been identified as an in vitro inhibitor of several key cytochrome P450 (CYP) enzymes, namely CYP1A2, CYP2B6, and CYP3A4.[1][4] This inhibitory action on CYP enzymes indicates a potential for drug-drug interactions, making it essential for researchers and drug development professionals to have robust in vitro assays to evaluate these effects.

These application notes provide detailed protocols for in vitro assays designed to test the inhibitory effects of abametapir and its metabolites on both metalloproteinases and the specified CYP450 enzymes.

Data Presentation

The following table summarizes the known inhibitory activities of abametapir and its primary metabolite.

| Compound | Target Enzyme | Inhibitory Concentration (IC50) | Notes |

| Abametapir | Metalloproteinases | Not specified in publicly available literature. | Abametapir acts as a chelating agent for metal ions essential for metalloproteinase function.[5][6] |

| Abametapir Carboxyl | CYP1A2 | Not specified in publicly available literature. | In vitro studies confirm inhibitory potential.[1][4] |

| Abametapir Carboxyl | CYP2B6 | Not specified in publicly available literature. | In vitro studies confirm inhibitory potential.[1][4] |

| Abametapir Carboxyl | CYP3A4 | Not specified in publicly available literature. | In vitro studies confirm inhibitory potential.[1][4] |

Experimental Protocols

In Vitro Cytochrome P450 Inhibition Assays

To assess the inhibitory potential of abametapir and its metabolites on CYP1A2, CYP2B6, and CYP3A4, fluorometric or luminescence-based assays using human liver microsomes or recombinant CYP enzymes are recommended.

a) Fluorometric CYP Inhibition Assay (General Protocol)

This protocol is a general guideline and can be adapted for specific CYP isoforms by using isoform-specific substrates.

Materials:

-

Human Liver Microsomes (HLM) or recombinant human CYP1A2, CYP2B6, or CYP3A4

-

Phosphate buffer (0.1 M, pH 7.4)

-

NADPH regenerating system (e.g., Glucose-6-phosphate, G6P-dehydrogenase, NADP+)

-

CYP-specific fluorogenic substrate (e.g., 7-ethoxyresorufin for CYP1A2, 7-ethoxy-4-trifluoromethylcoumarin for CYP2B6, 7-benzyloxy-4-trifluoromethylcoumarin (BFC) for CYP3A4)

-

Abametapir or Abametapir Carboxyl (test compound)

-

Known CYP-specific inhibitor (positive control)

-

Acetonitrile or other suitable solvent

-

96-well black microplates

-

Fluorescence microplate reader

Procedure:

-

Prepare Reagents:

-

Prepare a working solution of the test compound and the positive control inhibitor in a suitable solvent.

-

Prepare a master mix containing phosphate buffer, HLM or recombinant enzyme, and the fluorogenic substrate.

-

-

Assay Setup:

-

Add the test compound or positive control at various concentrations to the wells of the 96-well plate. Include a vehicle control (solvent only).

-

Add the master mix to all wells.

-

-

Pre-incubation:

-

Pre-incubate the plate at 37°C for 10 minutes to allow the inhibitor to interact with the enzyme.

-

-

Initiate Reaction:

-

Initiate the enzymatic reaction by adding the NADPH regenerating system to all wells.

-

-

Incubation:

-

Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes), protected from light.

-

-

Terminate Reaction:

-

Stop the reaction by adding a suitable stop solution (e.g., acetonitrile).

-

-

Detection:

-

Measure the fluorescence of the product at the appropriate excitation and emission wavelengths for the specific substrate used.

-

-

Data Analysis:

-

Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable sigmoidal dose-response curve.

-

b) Luminescence-based CYP3A4 Inhibition Assay (P450-Glo™ Assay)

This protocol is adapted from the Promega P450-Glo™ Assay system.

Materials:

-

P450-Glo™ CYP3A4 Assay Kit (containing Luciferin-IPA substrate, buffer, and Luciferin Detection Reagent)

-

Recombinant human CYP3A4 enzyme

-

NADPH Regeneration System

-

Abametapir Carboxyl (test compound)

-

Ketoconazole (positive control inhibitor)

-

White opaque 96-well plates

-

Luminometer

Procedure:

-

Reagent Preparation:

-

Prepare the 4X CYP reaction mixture containing buffer, Luciferin-IPA substrate, and CYP3A4 enzyme.

-

Prepare the 2X NADPH regeneration system.

-

Prepare serial dilutions of abametapir carboxyl and ketoconazole.

-

-

Assay Setup:

-

Add the test compound or positive control at various concentrations to the wells of the 96-well plate. Include a vehicle control.

-

Add the 4X CYP reaction mixture to each well.

-

-

Pre-incubation:

-

Pre-incubate the plate at 37°C for 10 minutes.

-

-

Initiate Reaction:

-

Add the 2X NADPH regeneration system to all wells to start the reaction.

-

-

Incubation:

-

Incubate the plate at 37°C for 20 minutes.

-

-

Detection:

-

Add Luciferin Detection Reagent to each well to stop the reaction and generate a luminescent signal.

-

Incubate at room temperature for 20 minutes to stabilize the signal.

-

Measure the luminescence using a luminometer.

-

-

Data Analysis:

-

Calculate the percent inhibition and determine the IC50 value as described in the fluorometric assay protocol.

-

In Vitro Metalloproteinase Inhibition Assay

As the specific metalloproteinases targeted by abametapir are not fully characterized, a generic fluorometric assay using a broad-spectrum metalloproteinase substrate is recommended.

Materials:

-

Generic Fluorogenic MMP Substrate (e.g., based on a FRET peptide)

-

Activated broad-spectrum metalloproteinase (e.g., a mixture of MMPs or a generic MMP like MMP-2 or MMP-9)

-

Assay Buffer (e.g., Tris-HCl buffer with CaCl2)

-

Abametapir (test compound)

-

Known broad-spectrum MMP inhibitor (e.g., GM6001) (positive control)

-

96-well black microplates

-

Fluorescence microplate reader

Procedure:

-

Prepare Reagents:

-

Prepare working solutions of abametapir and the positive control inhibitor.

-

Prepare the activated metalloproteinase solution in assay buffer.

-

-

Assay Setup:

-

Add the test compound or positive control at various concentrations to the wells of the 96-well plate. Include a vehicle control.

-

Add the activated metalloproteinase solution to all wells.

-

-

Pre-incubation:

-

Pre-incubate the plate at 37°C for 15 minutes.

-

-

Initiate Reaction:

-

Initiate the reaction by adding the fluorogenic MMP substrate to all wells.

-

-

Incubation and Measurement:

-

Immediately begin kinetic reading of fluorescence at appropriate excitation and emission wavelengths at 37°C for 30-60 minutes. Alternatively, an endpoint reading can be taken after a fixed incubation time.

-

-

Data Analysis:

-

Determine the rate of substrate cleavage from the kinetic data or the final fluorescence intensity for endpoint assays.

-

Calculate the percent inhibition and determine the IC50 value as described for the CYP inhibition assays.

-

Visualizations

Caption: General workflow for in vitro enzyme inhibition assays.